3'-Fluoromethotrexate
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Overview
Description
3’-Fluoromethotrexate is a fluorine-labeled analogue of methotrexate, a well-known chemotherapy agent and immune-system suppressant. This compound has been synthesized to enhance the properties of methotrexate by incorporating a fluorine atom, which minimally alters the structure and binding in the complex of the antifolate with thymidine synthetase and dihydrofolate reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoromethotrexate involves the introduction of a fluorine atom into the methotrexate molecule. The process typically includes the following steps:
Starting Material: Methotrexate is used as the starting material.
Fluorination: The fluorine atom is introduced at the 3’ position of the methotrexate molecule using a fluorinating agent under controlled conditions.
Purification: The resulting 3’-Fluoromethotrexate is purified using chromatographic techniques to ensure the removal of any unreacted starting material and by-products.
Industrial Production Methods: While specific industrial production methods for 3’-Fluoromethotrexate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoromethotrexate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, similar to methotrexate.
Common Reagents and Conditions:
Fluorinating Agents:
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of 3’-Fluoromethotrexate .
Scientific Research Applications
3’-Fluoromethotrexate has several scientific research applications, including:
Mechanism of Action
3’-Fluoromethotrexate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, similar to methotrexate. The primary molecular targets include:
Dihydrofolate Reductase: Inhibition of this enzyme prevents the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides.
Thymidylate Synthase: Inhibition of this enzyme disrupts the synthesis of thymidine, an essential component of DNA.
The incorporation of the fluorine atom minimally alters the binding interactions, allowing 3’-Fluoromethotrexate to retain its efficacy while potentially offering improved pharmacokinetic properties .
Comparison with Similar Compounds
Methotrexate: The parent compound, widely used in chemotherapy and immune suppression.
Fluorouracil: Another fluorine-containing antimetabolite used in cancer treatment.
Pemetrexed: A folate analog metabolic inhibitor used in chemotherapy.
Uniqueness of 3’-Fluoromethotrexate: 3’-Fluoromethotrexate is unique due to the incorporation of a fluorine atom, which enhances its properties while retaining the efficacy of methotrexate.
Properties
CAS No. |
143955-01-5 |
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Molecular Formula |
C20H21FN8O5 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-fluorobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21FN8O5/c1-29(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)13-4-2-9(6-11(13)21)18(32)26-12(19(33)34)3-5-14(30)31/h2,4,6-7,12H,3,5,8H2,1H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)/t12-/m1/s1 |
InChI Key |
OQUKMHFVJGOZDO-GFCCVEGCSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O)F |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=C(C=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)F |
Origin of Product |
United States |
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